Carbonohydrazonic chloride fluoride

Description

Carbonohydrazonic chloride fluoride (hypothetical formula: CClFN₄, based on nomenclature conventions) is a speculative halogenated hydrazine derivative containing both chlorine and fluorine substituents. Its synthesis could involve the controlled halogenation of carbohydrazide precursors, though specific methodologies remain unexplored in the provided evidence .

Properties

CAS No. |

156065-07-5 |

|---|---|

Molecular Formula |

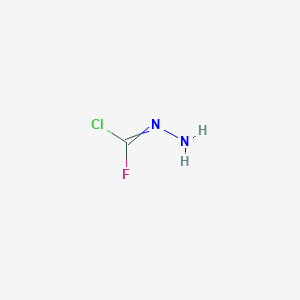

CH2ClFN2 |

Molecular Weight |

96.49 g/mol |

IUPAC Name |

chloromethanehydrazonoyl fluoride |

InChI |

InChI=1S/CH2ClFN2/c2-1(3)5-4/h4H2 |

InChI Key |

OTAJKSXSUAGGKA-UHFFFAOYSA-N |

Canonical SMILES |

C(=NN)(F)Cl |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange Fluorination

This method involves replacing chlorine atoms in a chlorinated precursor with fluorine using a fluorinating agent.

Key Reagents and Conditions

Mechanistic Insight

The reaction typically proceeds via nucleophilic substitution (Sₙ2) or electrophilic fluorination, depending on the substrate. For example:

- SbCl₅-mediated fluorination : SbCl₅ reacts with HF to generate a fluorinating agent (e.g., SbCl₃F₂), which facilitates Cl/F exchange in chlorinated precursors.

- Cr-Mg catalysts : Chromium-magnesium oxides enable efficient HF utilization in gas-phase reactions, achieving high conversion rates.

Hypothetical Application to Carbonohydrazonic Chloride Fluoride

A dichlorinated hydrazone precursor (e.g., C₂H₃Cl₂N₂) could undergo partial fluorination using HF and SbCl₅, yielding C₂H₃ClFN₂. Reaction optimization would require controlling temperature (e.g., 75–125°C) and HF stoichiometry to avoid over-fluorination.

Deoxyfluorination

This approach replaces oxygen-containing groups (e.g., -OH, -COOH) with fluorine using specialized reagents.

Reagents and Conditions

| Reagent | Substrate Compatibility | Example Reaction | Source |

|---|---|---|---|

| BT-SCF₃ | Carboxylic acids, alcohols | Acyl fluoride synthesis | |

| ImCl[H₂F₃] | Alcohols, carboxylic acids | Benzyl fluoride synthesis |

Mechanistic Insight

Deoxyfluorination proceeds via two-step pathways:

- Oxidation/Chlorination : Formation of an intermediate (e.g., benzyl chloride).

- Fluorination : Substitution of Cl with F using H₂F₃⁻.

Hypothetical Application

A hydroxyl-containing hydrazone (e.g., C₂H₃(OH)ClN₂) could undergo deoxyfluorination with ImCl[H₂F₃] at elevated temperatures (e.g., 50–95°C), replacing -OH with -F. However, steric hindrance from the hydrazone group may necessitate catalyst optimization.

Desulfurative Fluorination

This method replaces sulfur atoms with fluorine in sulfide precursors.

Chemical Reactions Analysis

Types of Reactions: Carbonohydrazonic chloride fluoride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.

Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Carbonohydrazonic chloride fluoride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives and halogenated compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of carbonohydrazonic chloride fluoride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Hydrazine Dihydrochloride (CAS 5341-61-7)

Hydrazine dihydrochloride (N₂H₆Cl₂) is a salt formed by the reaction of hydrazine with hydrochloric acid. Key distinctions from carbohydrazonic chloride fluoride include:

- Structure : Ionic vs. covalent bonding (carbohydrazonic chloride fluoride likely exhibits covalent bonds between carbon, nitrogen, and halogens).

- Reactivity : Hydrazine dihydrochloride acts as a reducing agent in pharmaceutical synthesis, whereas carbohydrazonic chloride fluoride’s dual halide structure may enable fluorination and chlorination in tandem .

- Solubility : Highly water-soluble, contrasting with carbohydrazonic chloride fluoride’s presumed solubility in polar aprotic solvents (e.g., DMF or acetonitrile).

Hydrogen Fluoride (CAS 7664-39-3) and Hydrogen Chloride (CAS 7647-01-0)

Hydrogen fluoride (HF) and hydrogen chloride (HCl) are simple diatomic acids with divergent properties:

Carbohydrazonic chloride fluoride’s lack of acidic protons distinguishes it from HF and HCl, suggesting utility in non-acidic reaction environments.

Tosyl Fluoride ([18F]Tosyl Fluoride)

Tosyl fluoride (C₇H₇FO₂S) is a fluorinating agent used in radiochemistry for [18F]labeling. Key comparisons include:

- Fluoride Source Efficiency : Tosyl fluoride provides a stable fluoride ion source under mild conditions, whereas carbohydrazonic chloride fluoride’s fluoride might require harsher activation (e.g., Lewis acids) .

- Byproduct Management : Tosyl fluoride reactions generate negligible chloride, while carbohydrazonic chloride fluoride could release chloride ions, necessitating purification steps (see Table S9 in for chloride measurement protocols).

Data Tables

Table 1: Physical and Chemical Properties

*Estimated based on analogous hydrazine derivatives.

Table 2: Reactivity in Model Reactions

| Reaction Type | This compound | Hydrazine Dihydrochloride | Tosyl Fluoride |

|---|---|---|---|

| Fluorination | Moderate (requires activation) | N/A | High |

| Chlorination | High (Cl⁻ release) | Low | N/A |

| Byproduct Formation | Cl⁻, NH₃ | NH₃ | SO₂ derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.